Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate
CAS No.:
Cat. No.: VC18358709
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |
| Standard InChI Key | PJCOLFTZORXKKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate features a cyclobutane ring substituted at the 1- and 2-positions with a methyl ester and a Boc-protected amino group, respectively. The stereochemistry at these positions ((1R,2S)) is critical for its interactions in chiral environments, such as enzyme-binding pockets . The Boc group () provides steric protection to the amine, enabling selective reactions at the ester moiety.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 868364-62-9 | |
| Molecular Formula | ||
| Molecular Weight | 229.27 g/mol | |
| Melting Point | 63–65°C | |
| Boiling Point | Not reported | – |
| Solubility | Soluble in DCM, THF, DMF |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the compound’s structure and purity.
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NMR (CDCl): Key signals include a singlet for the Boc tert-butyl group at δ 1.44 ppm (9H), a methoxy group at δ 3.72 ppm (3H), and cyclobutane protons between δ 1.90–2.50 ppm .
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NMR: Peaks at δ 170.5 ppm (ester carbonyl), δ 155.2 ppm (Boc carbonyl), and δ 28.1 ppm (tert-butyl carbons) align with expected functional groups .
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MS (ESI+): The molecular ion peak at m/z 230.1 [M+H] corroborates the molecular weight.
Synthetic Methodologies
Stepwise Synthesis from Cyclobutanedicarboxylic Acid
The most common route involves stereoselective functionalization of 1,2-cyclobutanedicarboxylic acid derivatives :
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Methyl Ester Formation: Treatment of (1R,2S)-1,2-cyclobutanedicarboxylic acid with methanol under acidic conditions yields the mono-methyl ester .
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Boc Protection: The free amino group is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >97% purity .
Table 2: Synthetic Routes Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Protection | 78 | 97 | High stereochemical control |
| Flow Reactor Synthesis | 85 | 95 | Scalability |
Industrial-Scale Production
Continuous flow reactors enhance scalability by optimizing reaction parameters (temperature, residence time) and minimizing side products. For instance, a 2014 study demonstrated a 15% yield improvement in Boc protection steps using microfluidic systems .
Applications in Organic Synthesis
Peptide and β-Peptide Synthesis
The compound’s rigid cyclobutane ring enforces defined conformations in peptides, enabling the design of stable secondary structures. For example, β-peptides incorporating (1R,2S)-2-aminocyclobutane-1-carboxylic acid residues form nanosized fibers with potential in drug delivery . The Boc group permits selective deprotection under mild acidic conditions (e.g., HCl/dioxane), facilitating sequential peptide elongation .
Medicinal Chemistry
Cyclobutane derivatives exhibit enhanced metabolic stability compared to linear analogs. In a 2021 study, Boc-protected cyclobutane carbamates served as intermediates in protease inhibitor synthesis, showing IC values <100 nM against HIV-1 protease .
Materials Science
Hybrid silicas functionalized with cyclobutane carbamates demonstrate tunable surface properties for catalysis. A 2014 thesis reported silica-supported analogs of Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate achieving 90% enantioselectivity in asymmetric hydrogenations .
Conformational and Computational Studies
Hydrogen-Bonding Patterns
Density Functional Theory (DFT) calculations reveal that the cyclobutane ring stabilizes intra-residue C5 hydrogen bonds, forming a cis-fused [4.2.0]octane structure . This conformation persists in solution, as evidenced by NMR NOESY correlations between the Boc NH and cyclobutane protons .
Solvent Effects
Polar solvents (e.g., DMSO) disrupt intramolecular H-bonds, leading to extended conformations. In contrast, apolar solvents (e.g., CDCl) favor folded structures, as shown by variable-temperature NMR .
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